molecular formula C8H11ClN2O B2928863 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde CAS No. 2054953-02-3

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde

Cat. No.: B2928863
CAS No.: 2054953-02-3
M. Wt: 186.64
InChI Key: AJPAWRYZPWIYDM-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butan-2-yl group, a chlorine atom, and an aldehyde functional group attached to the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-5-carbaldehyde with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds such as:

    1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group.

    1-(butan-2-yl)-4-bromo-1H-pyrazole-5-carbaldehyde: Differing in the halogen atom attached to the pyrazole ring.

    1-(butan-2-yl)-4-chloro-1H-pyrazole-5-methanol: Differing in the functional group attached to the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-butan-2-yl-4-chloropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPAWRYZPWIYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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